Crystallographic Fragment Hit Validation: Resolved Electron Density and Occupancy vs. Unvalidated Analogs
The free base form (R97) has been validated as a crystallographic fragment hit against endothiapepsin with a PanDDA analysis group deposition at 1.01 Å resolution (PDB: 5RBU). The best-fitted instance achieves a real-space correlation coefficient (RSCC) of 0.755, a real-space R factor of 0.194, and an average ligand occupancy of 18%—metrics that confirm positive electron density for fragment binding [1]. In contrast, the vast majority of commercially available pyridine-thiazole analogs—including the des-methyl analog 2-(1,3-thiazol-2-ylmethyl)pyridine (CAS 875215-54-6) and the directly-coupled 4-methyl-2-(pyridin-2-yl)-1,3-thiazole (CAS 51451-48-0)—lack any deposited crystal structure with a protein target, meaning no binding validation exists for procurement decisions [2]. The F2X-Entry library containing R97 achieved a validated hit rate of 30% against endothiapepsin and 21% against the Aar2/RNaseH protein-protein complex, establishing the screening productivity baseline [3].
| Evidence Dimension | Crystallographic binding validation (PDB deposition, RSCC, occupancy) |
|---|---|
| Target Compound Data | PDB: 5RBU; Resolution: 1.01 Å; RSCC: 0.755; Real-space R factor: 0.194; Average occupancy: 18%; Model completeness: 100% (R97 free base) |
| Comparator Or Baseline | 2-(1,3-Thiazol-2-ylmethyl)pyridine (CAS 875215-54-6): No PDB entry. 4-Methyl-2-(pyridin-2-yl)-1,3-thiazole (CAS 51451-48-0): No PDB entry. Library-level hit rate for endothiapepsin: 30% (F2X-Entry); for Aar2/RNaseH: 21%. |
| Quantified Difference | RSCC 0.755 vs. no binding data for comparators; occupancy 18% vs. no occupancy data. F2X-Entry library hit rate: 30% (endothiapepsin) and 21% (Aar2/RNaseH). |
| Conditions | X-ray crystallography, PanDDA analysis, endothiapepsin (aspartic protease from Cryphonectria parasitica), F2X-Entry fragment library (96 compounds), DMSO as co-solvent, 1.01 Å resolution |
Why This Matters
Procurement of a fragment with validated crystallographic binding eliminates the risk of purchasing 'silent' compounds lacking target engagement, directly saving screening campaign resources.
- [1] RCSB PDB. Ligand Validation: 5RBU, R97: 2-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine. Best-fitted instance 5RBU_R97_A_401: RSCC 0.755, Real-space R factor 0.194, RMSZ-bond-length 1.72, Average occupancy 18 (%), Model completeness 100%. https://www.rcsb.org/ligand-validation/5RBU/R97 View Source
- [2] PDBeChem. Ligand Dictionary: R97. Total Number of PDB Entries: 1 (5RBU). https://www.ebi.ac.uk/pdbe-srv/pdbechem/PDBEntry/list/R97 View Source
- [3] Wollenhaupt, J.; Metz, A.; Barthel, T.; Lima, G.M.A.; Heine, A.; Mueller, U.; Klebe, G.; Weiss, M.S. F2X-Universal and F2X-Entry: Structurally Diverse Compound Libraries for Crystallographic Fragment Screening. Structure 2020, 28, 694–706.e5. Hit rates: 30% (endothiapepsin), 21% (Aar2/RNaseH). DOI: 10.1016/j.str.2020.04.019. View Source
